molecular formula C12H13NO B14666662 1-Benzyl-4-ethenyl-azetidin-2-one CAS No. 39919-84-1

1-Benzyl-4-ethenyl-azetidin-2-one

Cat. No.: B14666662
CAS No.: 39919-84-1
M. Wt: 187.24 g/mol
InChI Key: UMOITRUALHFMBK-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethenyl-azetidin-2-one is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring system is known for its ring strain, which imparts unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-azetidin-2-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation can yield azetidines .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethenyl-azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethenyl-azetidin-2-one involves its interaction with molecular targets and pathways. In medicinal applications, the compound can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-ethenyl-azetidin-2-one is unique due to its benzyl and ethenyl substituents, which enhance its reactivity and potential applications. These substituents provide additional sites for chemical modification, making the compound versatile for various synthetic and industrial purposes.

Properties

CAS No.

39919-84-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-4-ethenylazetidin-2-one

InChI

InChI=1S/C12H13NO/c1-2-11-8-12(14)13(11)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

UMOITRUALHFMBK-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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